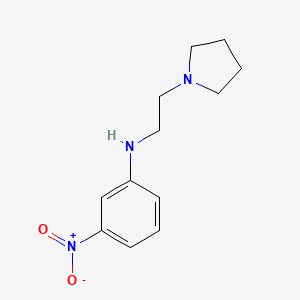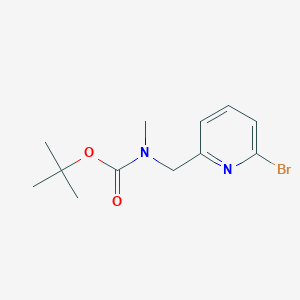
tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a methylcarbamate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Conversion of 6-bromopyridine-2-carboxylic acid to its acid chloride using thionyl chloride.
Step 2: Reaction of the acid chloride with tert-butyl chloroformate to form the tert-butyl ester.
Step 3: Reaction of the tert-butyl ester with methylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolyzed products including amines and carboxylic acids.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive carbamates.
- Studied for its potential use in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new agricultural chemicals.
作用机制
The mechanism of action of tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.
相似化合物的比较
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-chloropyridin-2-yl)methylcarbamate
Comparison:
Structural Differences: The presence of different substituents on the pyridine ring (e.g., chlorine, methoxy) distinguishes these compounds from tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate.
Reactivity: The different substituents can influence the reactivity and chemical behavior of the compounds, leading to variations in their chemical and biological properties.
Applications: While all these compounds may have similar applications in organic synthesis and medicinal chemistry, their specific uses can vary based on their unique structural features and reactivity profiles.
属性
分子式 |
C12H17BrN2O2 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC 名称 |
tert-butyl N-[(6-bromopyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-9-6-5-7-10(13)14-9/h5-7H,8H2,1-4H3 |
InChI 键 |
GWBNPFRLWSAMRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


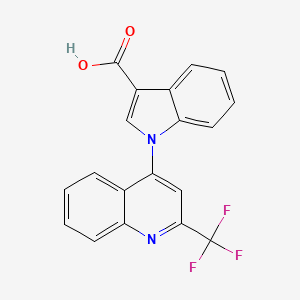
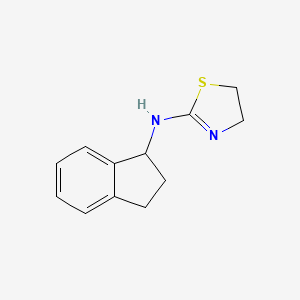
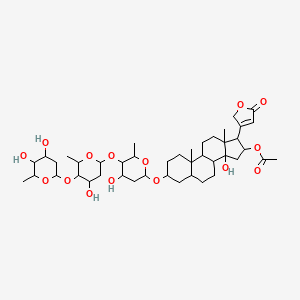
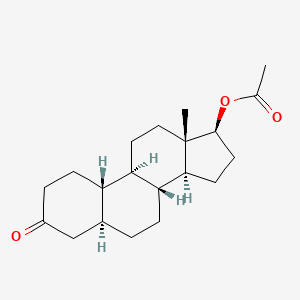
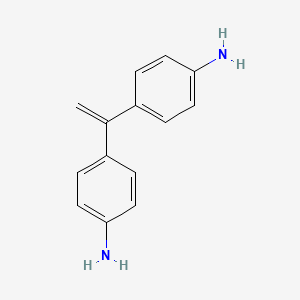
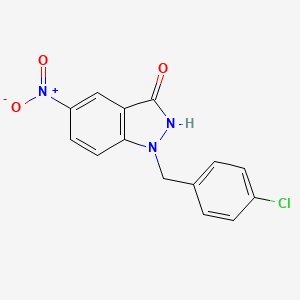
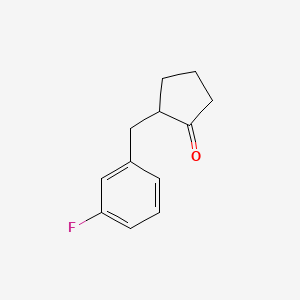
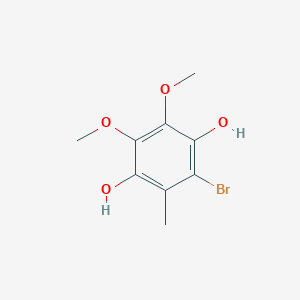
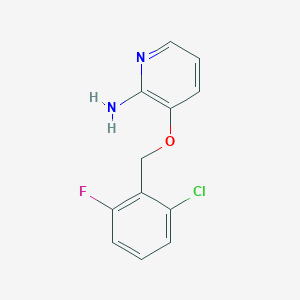
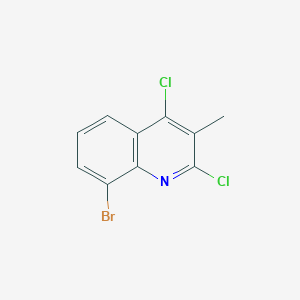
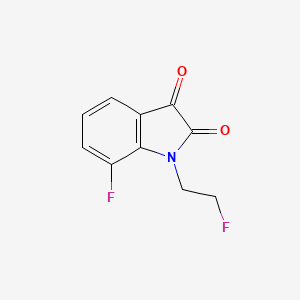
![5-[(Tert-butylamino)sulfonyl]-2-chloro-4-fluorobenzoic acid](/img/structure/B8672690.png)
![3-[4,7-Bis(2-carboxyethyl)-1,4,7-triazonan-1-yl]propanoic acid](/img/structure/B8672717.png)
